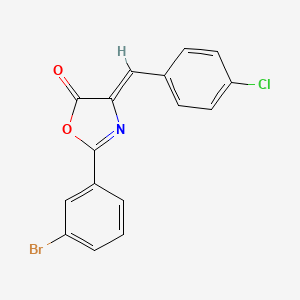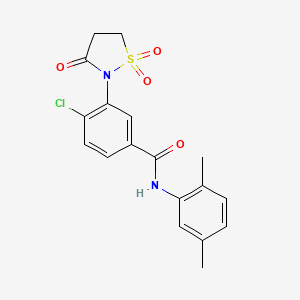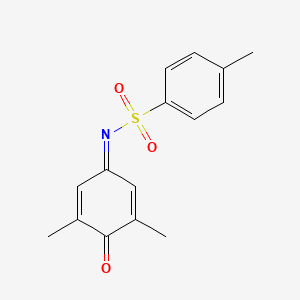![molecular formula C18H22N2O3S2 B5028161 N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide](/img/structure/B5028161.png)
N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide, also known as TH-302, is a hypoxia-activated prodrug that has gained significant attention in the field of cancer research. It is a promising therapeutic agent that has shown great potential in the treatment of various types of cancer.
Mecanismo De Acción
N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide is a hypoxia-activated prodrug that is selectively activated under hypoxic conditions. Hypoxia is a common feature of solid tumors, and it is associated with poor prognosis and resistance to conventional therapies. N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide is designed to target hypoxic tumor cells by selectively releasing the active drug under low oxygen conditions. The active drug, bromo-isophosphoramide mustard (Br-IPM), is a DNA cross-linking agent that induces DNA damage and cell death.
Biochemical and Physiological Effects
N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. The drug has also been found to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide has been shown to reduce tumor growth and metastasis in preclinical models of cancer. In clinical trials, N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide has been well-tolerated and has shown promising results in the treatment of various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide has several advantages for lab experiments. The drug is easy to synthesize and has high purity, which makes it suitable for use in various assays. N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide is also selective for hypoxic tumor cells, which allows for the specific targeting of these cells. However, N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide has some limitations for lab experiments. The drug is sensitive to oxygen, and it requires special handling to maintain its activity. N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide also has a short half-life, which limits its efficacy in vivo.
Direcciones Futuras
N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide has shown great potential in the treatment of various types of cancer. Future research should focus on optimizing the drug's delivery and enhancing its efficacy in vivo. One possible direction is to combine N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide with other anticancer agents to enhance its activity. Another direction is to develop new hypoxia-activated prodrugs that are more stable and have longer half-lives. Overall, N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide is a promising therapeutic agent that has the potential to improve the treatment of cancer.
Métodos De Síntesis
The synthesis of N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide involves the reaction of 2-(2-thienylsulfonyl)ethylamine with 3-pyridinecarboxaldehyde, followed by a reduction reaction with sodium borohydride to yield the final product. This method has been optimized to produce high yields of N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide with high purity. The synthesis method has been extensively studied, and the resulting product has been characterized using various analytical techniques such as NMR, IR, and HPLC.
Aplicaciones Científicas De Investigación
N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide has been studied extensively in preclinical and clinical trials for its anticancer activity. The drug has shown promising results in the treatment of various types of cancer, including pancreatic cancer, breast cancer, lung cancer, and glioblastoma. In preclinical studies, N-[2-(3-pyridinyl)-2-(2-thienylsulfonyl)ethyl]cyclohexanecarboxamide has been found to be effective in targeting hypoxic tumor cells, which are resistant to conventional chemotherapy and radiation therapy. The drug has also been shown to enhance the efficacy of other anticancer agents, such as gemcitabine and paclitaxel.
Propiedades
IUPAC Name |
N-(2-pyridin-3-yl-2-thiophen-2-ylsulfonylethyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c21-18(14-6-2-1-3-7-14)20-13-16(15-8-4-10-19-12-15)25(22,23)17-9-5-11-24-17/h4-5,8-12,14,16H,1-3,6-7,13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMVXNBZVGORJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(C2=CN=CC=C2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-phenoxyacetamide](/img/structure/B5028081.png)
![4-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5028095.png)
![3-({1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B5028103.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5028106.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5028109.png)
![3-[(2,5-dichlorophenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5028112.png)

![N-ethyl-6-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-pyridinecarboxamide](/img/structure/B5028120.png)
![7-methyl-3-(3-phenylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5028134.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-4-methoxy-3-methylbenzamide](/img/structure/B5028166.png)
![3-chloro-5-(4-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5028170.png)


